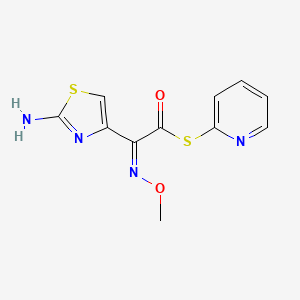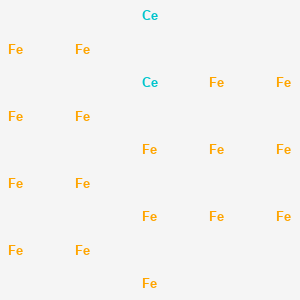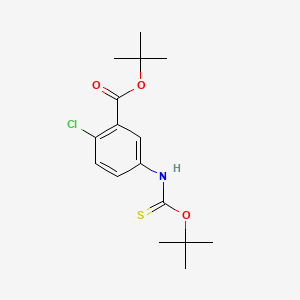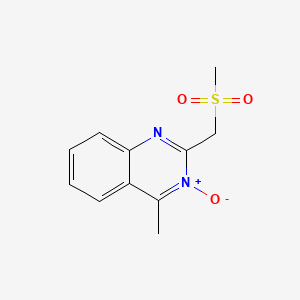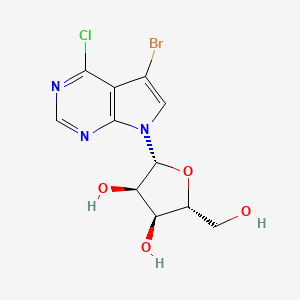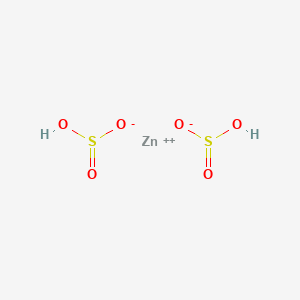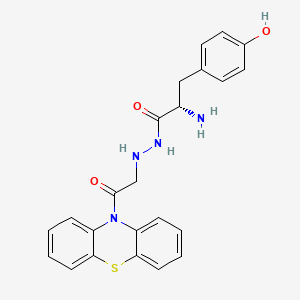
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is a synthetic nucleoside analog known for its antiviral properties. It has been studied for its efficacy against drug-resistant strains of human cytomegalovirus (HCMV), particularly those resistant to ganciclovir and foscarnet .
Preparation Methods
The synthesis of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves several steps, starting with the preparation of the cyclopropylidene intermediate. This intermediate is then reacted with guanine under specific conditions to yield the desired compound. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine has several scientific research applications:
Chemistry: It is used as a model compound for studying nucleoside analogs.
Biology: Researchers study its effects on viral replication and resistance mechanisms.
Medicine: It is investigated for its potential to treat drug-resistant HCMV infections.
Industry: The compound is used in the development of antiviral drugs.
Mechanism of Action
The mechanism of action of (Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine involves its incorporation into viral DNA, leading to chain termination. It is phosphorylated by viral kinases, which allows it to compete with natural nucleotides. This process disrupts viral replication and inhibits the growth of drug-resistant HCMV strains .
Comparison with Similar Compounds
Similar compounds include:
Ganciclovir: Another nucleoside analog used to treat HCMV infections.
Foscarnet: An antiviral agent used for drug-resistant HCMV.
Cidofovir: A nucleotide analog with antiviral properties.
(Z)-9-(2-Hydroxymethylcyclopropylidenemethyl)guanine is unique in its ability to target drug-resistant strains of HCMV, making it a valuable addition to the arsenal of antiviral agents .
Properties
CAS No. |
200496-39-5 |
|---|---|
Molecular Formula |
C10H11N5O2 |
Molecular Weight |
233.23 g/mol |
IUPAC Name |
2-amino-9-[[2-(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one |
InChI |
InChI=1S/C10H11N5O2/c11-10-13-8-7(9(17)14-10)12-4-15(8)2-5-1-6(5)3-16/h2,4,6,16H,1,3H2,(H3,11,13,14,17) |
InChI Key |
BGLCIGGDZYNYIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1=CN2C=NC3=C2N=C(NC3=O)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


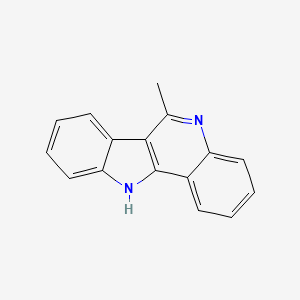
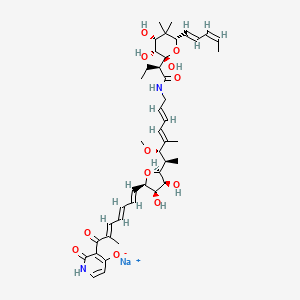
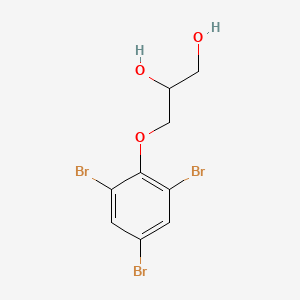

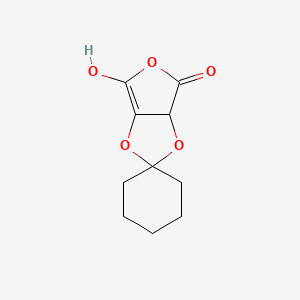
![N,N'-[Ethylenebis(iminoethylene)]bis(dodecanamide)](/img/structure/B12676353.png)
